6-Isopropylpicolinaldehyde

Description

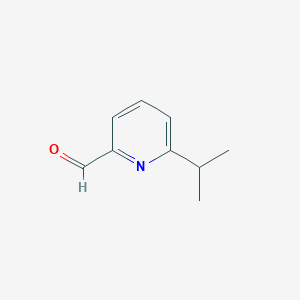

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-ylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(2)9-5-3-4-8(6-11)10-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJAPDFFNVTTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598362 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153646-83-4 | |

| Record name | 6-(1-Methylethyl)-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153646-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Propan-2-yl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Coordination Chemistry of 6 Isopropylpicolinaldehyde As a Ligand System

Ligand Design Principles and Coordination Modes of 6-Isopropylpicolinaldehyde

The design of this compound as a ligand is fundamentally based on the strategic placement of donor atoms that allow for effective chelation with a metal center. The presence of both a pyridine (B92270) nitrogen atom and an aldehyde oxygen atom in an ortho position to each other is the key feature governing its coordination chemistry.

The most prevalent coordination mode for this compound is as a neutral bidentate ligand. purdue.edu It utilizes the lone pair of electrons on the pyridine nitrogen atom and one of the lone pairs on the aldehyde oxygen atom to form two distinct coordination bonds with a single metal ion.

Pyridine Nitrogen: The nitrogen atom is a classic sigma-donor, forming a stable coordinate bond with a wide range of metal ions. Its location within the aromatic pyridine ring also allows for potential pi-acceptor interactions, which can influence the electronic properties of the resulting metal complex.

Aldehyde Oxygen: The carbonyl oxygen of the aldehyde group acts as a second donor site. This N,O-coordination creates a stable five-membered chelate ring, a highly favored conformation in coordination chemistry. libretexts.org

This bidentate chelation is the cornerstone of the ligand's ability to form stable complexes. The steric bulk of the isopropyl group at the 6-position of the pyridine ring can also play a crucial role in the stereochemistry of the resulting complexes, potentially influencing their catalytic activity or structural formation.

While bidentate chelation is the primary mode of coordination, the structure of this compound offers theoretical potential for more complex bonding scenarios. In polynuclear systems, the aldehyde oxygen atom, with its second lone pair of electrons, could potentially act as a bridging atom between two adjacent metal centers. This would lead to the formation of dimeric or polymeric coordination architectures. Such bridging modes are crucial in the design of metal-organic frameworks (MOFs) and other advanced materials. However, specific examples of this compound acting as a bridging ligand are not extensively documented in the literature.

The formation of a five-membered ring upon bidentate coordination of this compound to a metal ion is a key factor in the thermodynamic stability of the resulting complex. This phenomenon is known as the chelate effect. libretexts.org The chelate effect describes the enhanced stability of complexes containing a chelating ligand compared to complexes with analogous monodentate ligands. libretexts.org This increased stability is primarily due to a favorable entropy change during the complexation reaction. libretexts.org

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound would typically involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Transition metals are well-known for their ability to form a wide variety of coordination complexes with diverse geometries and magnetic properties. wikipedia.org The synthesis of this compound complexes with first-row transition metals would generally be straightforward, often achieved by mixing stoichiometric amounts of the ligand and the metal salt (e.g., chloride, nitrate (B79036), or acetate) in a solvent like ethanol (B145695) or methanol (B129727). researchgate.net

The expected coordination geometries for these complexes are highly dependent on the metal ion and the stoichiometry of the reaction. For instance, with a 2:1 ligand-to-metal ratio, octahedral complexes of the type [M(L)2X2] (where L is the ligand and X is a monodentate anion like Cl-) are common for ions like Co(II), Ni(II), and Cu(II). jscimedcentral.com For a metal ion like Pd(II), a square planar geometry is typically favored. Zn(II), having a d10 electronic configuration, commonly forms tetrahedral or octahedral complexes.

Table 1: Predicted Coordination Geometries for Transition Metal Complexes with this compound

| Metal Ion | Typical Coordination Number | Predicted Geometry with Ligand (L) |

| Ni(II) | 6 | Octahedral, e.g., [Ni(L)2Cl2] |

| Fe(III) | 6 | Octahedral, e.g., [Fe(L)2Cl2]Cl |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral |

| Pd(II) | 4 | Square Planar, e.g., [Pd(L)2]2+ |

Characterization of these paramagnetic and diamagnetic complexes would rely on techniques such as IR spectroscopy (to confirm the coordination of the aldehyde), UV-Vis spectroscopy, and single-crystal X-ray diffraction for definitive structural elucidation.

The coordination chemistry of this compound is not limited to transition metals. Main group metals and lanthanides also form stable complexes with such ligands.

Main Group Metal Ions: The interaction of this compound with main group metals (e.g., Ga(III), Sn(IV), Bi(III)) is of interest for applications in catalysis and materials science. semanticscholar.org The synthesis would follow similar routes as for transition metals. The resulting structures would be dictated by the preferred coordination number of the specific main group element.

Lanthanides: Lanthanide ions (e.g., Eu(III), Tb(III), Gd(III)) are characterized by their large ionic radii, high coordination numbers (typically 8 to 10), and strong preference for oxygen-donor ligands (oxophilicity). mdpi.com The aldehyde oxygen of this compound would be a particularly effective binding site for lanthanide ions. nih.gov The synthesis of lanthanide complexes often involves reacting the ligand with lanthanide nitrate or triflate salts in solvents like methanol or acetonitrile. mdpi.com The resulting complexes often incorporate solvent molecules or counter-ions into the coordination sphere to satisfy the high coordination number of the lanthanide ion. nih.gov These complexes are of particular interest for their potential luminescent and magnetic properties. mdpi.com However, detailed studies on the synthesis and characterization of lanthanide complexes specifically with this compound are not widely reported.

Heterometallic and Polymetallic Architectures

The structural versatility of this compound, featuring a pyridine nitrogen atom and an aldehyde oxygen atom, provides a robust platform for the construction of complex heterometallic and polymetallic architectures. The arrangement of these donor atoms allows the ligand to act as a chelating agent for a single metal center or as a bridging ligand between two or more different metal ions, facilitating the formation of extended structures.

The design of heterometallic compounds is a significant challenge in chemistry, particularly when incorporating ions with disparate coordination preferences, such as d-block and s-block metals. ub.edu Strategies often involve creating coordinating pockets with distinct sizes or donor atom environments to selectively bind different metals. ub.edu Ligands similar to this compound, such as β-diketonates, have been successfully employed to synthesize heterobimetallic assemblies. mdpi.commdpi.com In these structures, the ligand units can connect different metal fragments through Lewis acid-base interactions, often involving bridging oxygen atoms. For instance, heptanuclear complexes with a [Co-Co-Pb-Co-Pb-Co-Co] metal chain have been constructed using acetylacetonate (B107027) ligands, demonstrating how both cis- and trans-bridging modes can contribute to complex nuclearities. mdpi.com

Similarly, this compound can be envisioned to form polynuclear arrays. The pyridine nitrogen can coordinate to one metal center while the aldehyde oxygen bridges to a second, more oxophilic metal ion. The steric bulk of the isopropyl group at the 6-position of the pyridine ring is a critical factor, influencing the geometry around the metal center and potentially controlling the dimensionality of the resulting polymetallic structure. This steric hindrance can prevent the formation of simple polymeric chains and instead favor the assembly of discrete, high-nuclearity clusters. The synthesis of such complexes often involves the co-crystallization of different monometallic precursors in suitable solvents. mdpi.com The resulting heterometallic compounds can exhibit unique physical and chemical properties arising from the synergistic effects between the different metallic ions. ub.edu

Structural Elucidation of Coordination Compounds Featuring this compound Ligands

The precise characterization of the three-dimensional structure of coordination compounds is fundamental to understanding their properties. A combination of solid-state and solution-phase techniques is employed to gain a comprehensive picture of both the static structure and dynamic behavior of complexes featuring the this compound ligand.

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction (SCXRD) remains the most definitive method for determining the atomic-level structure of crystalline materials. rsc.orgmdpi.com It provides unequivocal information on bond lengths, bond angles, coordination geometry, and the absolute configuration of chiral centers. For a coordination compound of this compound, an SCXRD study would reveal how the ligand binds to the metal center(s), the precise geometry of the coordination sphere, and how individual complex molecules pack together in the crystal lattice. researchgate.netnih.gov

The process involves growing diffraction-quality single crystals, which can be achieved by methods such as slow evaporation of a solvent. researchgate.net The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. researchgate.net The detailed structural data obtained are crucial for correlating structure with observed magnetic, electronic, or catalytic properties. rsc.org

Below is a representative table illustrating the type of crystallographic data that would be obtained from an SCXRD analysis of a hypothetical mononuclear complex of this compound, [M(this compound)Cl₂].

| Parameter | Example Value | Description |

|---|---|---|

| Empirical Formula | C₉H₁₁Cl₂MNO | The elemental composition of the compound. |

| Formula Weight | Variable | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a (Å) | 8.567(1) | Unit cell dimension. |

| b (Å) | 14.234(2) | Unit cell dimension. |

| c (Å) | 9.876(1) | Unit cell dimension. |

| β (°) | 105.34(1) | Unit cell angle. |

| Volume (ų) | 1160.5(3) | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| M-N bond length (Å) | ~2.1 | Distance between the metal center and the pyridine nitrogen. |

| M-O bond length (Å) | ~2.2 | Distance between the metal center and the aldehyde oxygen. |

Solution-Phase Structural Dynamics via Advanced NMR Techniques

While SCXRD provides a static picture of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamic behavior of complexes in solution. mdpi.com This is particularly important as many chemical reactions and applications occur in the solution phase. nih.gov For paramagnetic complexes, such as those of Ni(II), the NMR signals are often isotropically shifted over a wide chemical shift range, providing sensitive probes of the molecular and electronic structure. nih.gov

Advanced NMR techniques, including two-dimensional methods like COSY (Correlation Spectroscopy), can be used to assign the proton resonances of the this compound ligand even in complex paramagnetic systems. nih.gov By analyzing changes in chemical shifts, line widths, and relaxation rates as a function of temperature or concentration, information can be obtained on dynamic processes such as:

Ligand Exchange: The rate at which coordinated solvent molecules or other ligands are exchanged with those in the bulk solution.

Conformational Changes: Interconversion between different isomers or conformers of the complex in solution.

Fluxional Processes: The intramolecular rearrangement of atoms or ligands within the coordination sphere.

Studies on related systems have demonstrated the utility of these methods. For example, the full assignment of ¹H NMR resonances for Ni(II) complexes supported by tris((2-pyridyl)methyl)amine ligands was achieved using 1D and 2D techniques, laying the groundwork for examining their reactivity in solution. nih.gov A similar approach applied to this compound complexes would provide crucial insights into their solution-phase stability and behavior.

Electronic Structure and Bonding in this compound Metal Complexes

Understanding the electronic structure and the nature of the metal-ligand bond is essential for explaining the color, magnetic properties, and reactivity of coordination compounds. This involves analyzing how the ligand's orbitals interact with the d-orbitals of the transition metal.

Ligand-to-Metal Charge Transfer Characteristics

Ligand-to-metal charge transfer (LMCT) is an electronic transition where an electron is excited from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. researchgate.net This process is favored when the ligand is easily oxidized and the metal center is in a high oxidation state and easily reduced. nsf.govnih.gov Such transitions often give rise to intense absorption bands in the UV-visible spectrum and are responsible for the vibrant colors of many coordination complexes. scribd.com

For complexes of this compound, LMCT transitions would likely involve the promotion of an electron from the π-system of the pyridine ring or the non-bonding orbitals of the aldehyde oxygen to empty or partially filled d-orbitals of the metal. The energy of this transition is sensitive to several factors:

The Metal Ion: A more oxidizing metal center (e.g., Fe³⁺ vs. Fe²⁺) will lower the energy of the metal-centered acceptor orbital, shifting the LMCT band to a lower energy (longer wavelength).

The Ligand: Substituents on the pyridine ring can modulate the energy of the ligand-based donor orbital.

The Solvent: The polarity of the solvent can influence the energies of the ground and excited states, although this effect is sometimes minimal in highly symmetric complexes. nsf.gov

Photoinduced LMCT can generate a reactive radical on the ligand and a reduced metal center, a strategy that is increasingly being explored in photocatalysis to enable novel organic transformations. nih.gov

Analysis of Frontier Molecular Orbitals and Hybridization States

The electronic properties and reactivity of a complex are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In a typical this compound metal complex, the HOMO may have significant ligand character, while the LUMO is often a metal d-orbital. The energy gap between the HOMO and LUMO determines the wavelength of the lowest energy electronic transition.

Computational methods, particularly Density Functional Theory (DFT), are widely used to model the electronic structure of transition metal complexes. furman.edu These calculations can predict the energies and compositions of the frontier orbitals, providing a detailed picture of metal-ligand bonding. researchgate.net The bonding can be described as a combination of σ-donation from the ligand's nitrogen and oxygen lone pairs to empty metal d-orbitals and potential π-backbonding from filled metal d-orbitals to the π* anti-bonding orbitals of the pyridine ring.

The coordination number and geometry of the complex dictate the hybridization state of the central metal atom. youtube.com For example, in a six-coordinate octahedral complex, the metal ion is considered to utilize two of its d-orbitals, one s-orbital, and three p-orbitals to form six hybrid orbitals (d²sp³ or sp³d² hybridization) that overlap with the ligand orbitals to form σ-bonds. youtube.com The choice between inner orbital (d²sp³) and outer orbital (sp³d²) hybridization depends on the ligand field strength and the spin state of the complex. youtube.com

A summary of expected frontier orbital contributions for a hypothetical octahedral complex is presented below.

| Molecular Orbital | Primary Character | Contributing Atomic Orbitals |

|---|---|---|

| LUMO+1 | Metal-based (eg*) | Metal dz², dx²-y² |

| LUMO | Metal-based (t2g) | Metal dxy, dxz, dyz |

| HOMO | Ligand-based (π) | Ligand p-orbitals (pyridine ring) |

| HOMO-1 | Ligand-based (σ) | Ligand sp² orbitals (N, O donors) |

Isomerism and Stereochemical Control in this compound Coordination Complexes

Isomerism, the phenomenon where compounds share the same chemical formula but have different arrangements of atoms, is a cornerstone of coordination chemistry. uci.edulibretexts.org For complexes of this compound, both geometric and optical isomerism are anticipated, with the bulky isopropyl group playing a critical role in influencing the stereochemical outcomes.

Geometric isomers are stereoisomers that differ in the spatial arrangement of ligands around a central metal ion. science-revision.co.uk The most common forms are cis (adjacent) and trans (opposite) isomers, which are prevalent in square planar and octahedral geometries. libretexts.orgrsc.org

Square Planar Complexes: In a hypothetical square planar complex of the type [M(6-iPr-pico)₂X₂] (where M is a metal like Pt(II) or Pd(II), 6-iPr-pico is this compound, and X is a monodentate ligand like Cl⁻), two geometric isomers are possible.

cis-isomer: The two this compound ligands are positioned at 90° to each other.

trans-isomer: The two this compound ligands are positioned at 180° to each other.

The presence of the bulky 6-isopropyl group would introduce significant steric hindrance. This steric pressure would likely make the trans isomer, where the bulky ligands are positioned opposite each other, the more thermodynamically stable and favored product. Research on related palladium(II) complexes with ligands substituted at the 6-position of the pyridyl ring has shown that such substituents exert substantial control over the stereochemistry of the resulting complex. mq.edu.au

Octahedral Complexes: For an octahedral complex with the formula [M(6-iPr-pico)₂X₄], cis and trans isomers are also possible, depending on the relative positions of the two picolinaldehyde ligands. rsc.org In complexes of the type [M(6-iPr-pico)₃X₃], facial (fac) and meridional (mer) isomers could form.

fac-isomer: The three identical ligands are located on one triangular face of the octahedron.

mer-isomer: The three identical ligands lie in a plane that bisects the octahedron.

The steric demand of the isopropyl group would heavily influence the feasibility and relative stability of these isomers, often favoring arrangements that minimize ligand-ligand repulsion.

Table 1: Predicted Geometric Isomers for Hypothetical this compound Complexes

| Complex Type | Geometry | Possible Isomers | Predicted Favored Isomer (due to Steric Hindrance) |

|---|---|---|---|

| [M(6-iPr-pico)₂X₂] | Square Planar | cis, trans | trans |

| [M(6-iPr-pico)₂X₄] | Octahedral | cis, trans | trans |

Optical isomers, or enantiomers, are non-superimposable mirror images of each other. uci.edu A coordination complex exhibits optical activity if its structure is chiral (lacks a plane of symmetry). nih.gov

The coordination of this compound, particularly as part of a larger, asymmetric chelate ligand system, can lead to the formation of chiral metal complexes. For instance, if the aldehyde group of this compound were to react with a chiral amine to form a Schiff base ligand, this new chiral ligand could induce chirality at the metal center upon coordination.

Even with the achiral this compound ligand itself, chirality can arise from the arrangement of ligands in an octahedral complex. A complex of the type cis-[M(6-iPr-pico)₂(bidentate ligand)] could be chiral and thus exist as a pair of enantiomers (Δ and Λ isomers). The bulky isopropyl groups would be critical in controlling the stereoselectivity of the complex formation, potentially favoring one enantiomer over the other in a process known as chiral induction. This is because the steric interactions during the formation of the transition state would be different for the two enantiomers, leading to a difference in their activation energies.

Catalytic Applications of Metal Complexes Derived from this compound

Transition metal complexes are widely used as catalysts in organic synthesis. nih.gov Complexes derived from pyridine-based ligands are particularly common due to their tunable electronic and steric properties. unimi.it The aldehyde group in this compound offers a convenient handle for creating more complex Schiff base or pincer-type ligands, while the isopropyl group provides steric bulk that can influence selectivity in catalytic reactions.

Homogeneous catalysts operate in the same phase as the reactants. epfl.ch Metal complexes of this compound or its derivatives are expected to be effective homogeneous catalysts for various transformations, including oxidations, hydrogenations, and carbon-carbon bond-forming reactions.

For example, copper(II) and cobalt(II) complexes of Schiff base ligands derived from the parent pyridine-2-carboxaldehyde have demonstrated catalytic activity in the oxidation of substrates like cyclohexene (B86901) and styrene. researchgate.net A hypothetical cobalt complex of a Schiff base derived from this compound could catalyze similar oxidation reactions. The bulky isopropyl group would create a specific steric environment around the metal center, potentially enhancing product selectivity by directing the substrate to approach the active site in a particular orientation.

Table 2: Potential Homogeneous Catalytic Applications

| Catalytic Reaction | Plausible Metal Center | Role of this compound Ligand |

|---|---|---|

| Alkene Oxidation | Co(II), Cu(II), Mn(III) | Steric bulk from the isopropyl group influences substrate approach, potentially increasing selectivity for specific oxidation products (e.g., epoxide vs. allylic alcohol). |

| Hydrogenation | Rh(I), Ru(II), Ir(I) | Modulates the electronic properties of the metal center and its steric accessibility, affecting catalytic activity and selectivity. |

Asymmetric catalysis, the synthesis of chiral products using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Chiral metal complexes are among the most effective asymmetric catalysts. nih.gov

To achieve asymmetric catalysis, a chiral version of the this compound ligand would be required. This is typically accomplished by reacting the aldehyde with a chiral molecule to form a more complex ligand, such as a chiral Schiff base or a P,N-ligand. The inherent chirality of the ligand is then transferred to the product during the catalytic cycle.

For instance, a chiral P,N-ligand derived from this compound could be used in rhodium- or iridium-catalyzed asymmetric hydrogenation. The combination of the coordinating pyridine nitrogen, a chiral phosphine (B1218219) group, and the steric influence of the isopropyl substituent would create a highly defined chiral pocket around the metal, enabling high enantioselectivity in the reduction of prochiral olefins. The design of such modular ligands is a key strategy in modern asymmetric catalysis. nih.gov

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies catalyst separation and recycling. researchgate.net A key strategy for creating heterogeneous catalysts from molecular complexes is immobilization onto a solid support.

Research on the parent pyridine-2-carbaldehyde provides a direct blueprint for this approach. A copper(II) complex of a Schiff base derived from pyridine-2-carbaldehyde has been successfully immobilized on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂). rsc.orgnih.gov This magnetic nanocatalyst was shown to be highly effective and recyclable for the synthesis of pyran and malononitrile (B47326) derivatives. rsc.orgnih.gov

Following this model, a similar complex derived from this compound could be anchored to a solid support like silica, a polymer, or magnetic nanoparticles. The resulting heterogeneous catalyst would combine the defined active site of the molecular complex with the practical advantages of a solid catalyst. The presence of the isopropyl group could also influence the interaction of the catalyst with the support and the diffusion of reactants to the active sites.

Reactivity Studies and Mechanistic Insights into 6 Isopropylpicolinaldehyde

Reactions Involving the Aldehyde Functionality of 6-Isopropylpicolinaldehyde

The aldehyde group is a primary site of reactivity in this compound, readily undergoing reactions typical of aromatic aldehydes.

The carbonyl carbon of the aldehyde group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. libretexts.orglibretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The reactivity of an aldehyde in nucleophilic addition is influenced by both steric and electronic factors. masterorganicchemistry.com Aromatic aldehydes, such as this compound, are generally less reactive than aliphatic aldehydes. This is because the aromatic ring can donate electron density to the carbonyl group through resonance, reducing its electrophilicity. libretexts.org The isopropyl group at the 6-position of the pyridine (B92270) ring may also exert a minor steric hindrance to the approaching nucleophile. masterorganicchemistry.com

Common nucleophiles that can react with this compound include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions (forming cyanohydrins), and water or alcohols (forming hydrates and hemiacetals/acetals, respectively). study.com The addition of a nucleophile can create a new chiral center if the two groups attached to the carbonyl carbon are not identical, which is the case for this compound. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

|---|---|

| Grignard Reagent (R-MgX) | Secondary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin |

| Water (H₂O) | Hydrate (Gem-diol) |

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. wikipedia.org This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). teikyomedicaljournal.comresearchgate.net The formation of Schiff bases is often catalyzed by acid or base and can be driven to completion by removing the water formed during the reaction. teikyomedicaljournal.comresearchgate.net

Schiff bases derived from heterocyclic aldehydes like this compound are of significant academic interest. researchgate.net The presence of the azomethine nitrogen and the pyridine ring nitrogen makes these compounds excellent chelating ligands in coordination chemistry. nih.govnih.gov They can coordinate with a variety of metal ions to form stable metal complexes. These complexes have been investigated for their potential applications in catalysis, materials science, and as models for biological systems. nih.govmdpi.com Furthermore, many Schiff bases and their metal complexes exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netmdpi.com The specific biological activity is often influenced by the nature of the substituents on both the aldehyde and the amine precursors. nih.gov

Table 2: Academic Significance of Schiff Bases

| Field of Study | Application/Interest |

|---|---|

| Coordination Chemistry | Formation of stable metal complexes, catalysis |

| Materials Science | Development of novel materials with specific properties |

| Bioinorganic Chemistry | Models for active sites of metalloenzymes |

The aldehyde group of this compound can be selectively oxidized or reduced to yield the corresponding carboxylic acid or primary alcohol, respectively.

Oxidation: The oxidation of the aldehyde to a carboxylic acid, 6-isopropylpicolinic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in acidic conditions (Jones reagent), and milder reagents like silver oxide (Ag₂O) (Tollens' reagent). The selective oxidation of aldehydes in the presence of other functional groups is a crucial transformation in organic synthesis. rsc.orgrsc.org

Reduction: The aldehyde group can be readily reduced to a primary alcohol, (6-isopropylpyridin-2-yl)methanol. This reduction can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is also an effective method for the reduction of aldehydes. uoanbar.edu.iq

Table 3: Oxidation and Reduction of this compound

| Transformation | Product | Common Reagents |

|---|---|---|

| Oxidation | 6-Isopropylpicolinic acid | KMnO₄, CrO₃/H⁺, Ag₂O |

Chemical Transformations at the Pyridine Ring of this compound

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqyoutube.com This is due to the electron-withdrawing inductive effect of the nitrogen atom, which reduces the electron density of the ring. uoanbar.edu.iq Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the nitrogen atom can be protonated, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack. uoanbar.edu.iq

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution than benzene, particularly when activated by electron-withdrawing groups or when a good leaving group is present. libretexts.orglibretexts.org Nucleophilic attack is favored at the 2-, 4-, and 6-positions, as the negative charge in the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. libretexts.orgnih.gov

In this compound, the aldehyde group at the 2-position is electron-withdrawing, which can further activate the ring towards nucleophilic attack. If a good leaving group were present at the 4- or 6-position, nucleophilic aromatic substitution would be a plausible reaction pathway. The reactivity of pyridinium ions towards nucleophilic substitution has also been well-documented, where the positively charged nitrogen atom strongly activates the ring for nucleophilic attack. rsc.orgnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Isopropylpicolinic acid |

| (6-Isopropylpyridin-2-yl)methanol |

| Potassium permanganate |

| Chromium trioxide |

| Silver oxide |

| Sodium borohydride |

| Lithium aluminum hydride |

Functionalization and Derivatization of the Isopropyl Group

Current research on the reactivity of this compound has largely prioritized the chemical modification of the aldehyde group. The aldehyde moiety, being more susceptible to nucleophilic attack and oxidation/reduction reactions, is the typical focus of synthetic applications.

Kinetic and Thermodynamic Investigations of Reactions Involving this compound

A thorough review of scientific databases indicates a lack of published studies containing specific kinetic or thermodynamic data for reactions involving this compound. While general principles of physical organic chemistry can provide estimates for its reactivity, experimentally determined rate constants, activation energies, and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction are not available.

For context, kinetic and thermodynamic investigations for related pyridine aldehydes often involve techniques such as UV-Vis spectrophotometry, NMR spectroscopy, and calorimetry to monitor reaction progress and energy changes. However, such dedicated studies for this compound have not been reported. The absence of this data prevents the creation of a detailed quantitative profile of its reactivity.

Table 1: Status of Kinetic and Thermodynamic Data for this compound

| Parameter | Availability in Literature |

|---|---|

| Reaction Rate Constants (k) | Not Reported |

| Activation Energy (Ea) | Not Reported |

| Reaction Enthalpy (ΔH) | Not Reported |

| Reaction Entropy (ΔS) | Not Reported |

Elucidation of Reaction Mechanisms Through Advanced Experimental Probes

The elucidation of reaction mechanisms provides fundamental insights into how chemical transformations occur. This is often achieved using advanced experimental probes, including isotopic labeling, computational modeling, and in-situ spectroscopic monitoring.

In the case of this compound, specific mechanistic studies employing these advanced techniques are not found in the current body of scientific literature. While it is understood that its reactions at the aldehyde group follow well-established mechanisms (e.g., nucleophilic addition, imine formation), detailed investigations to probe for subtle mechanistic features, reactive intermediates, or transition states specific to this molecule have not been published. Techniques like Density Functional Theory (DFT) computations or kinetic isotope effect studies, which are powerful tools for mechanistic chemistry, have not been specifically applied to reactions of this compound according to available sources.

Table 2: Application of Advanced Mechanistic Probes to this compound

| Experimental Probe | Reported Application to this compound |

|---|---|

| Isotopic Labeling Studies | Not Reported |

| In-situ Spectroscopic Analysis | Not Reported |

| Computational (DFT) Studies | Not Reported |

Computational and Theoretical Chemical Investigations of 6 Isopropylpicolinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of a molecule. From these fundamental properties, a wealth of information about the molecule's behavior can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for a broad range of chemical systems. researchgate.netarxiv.org DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. researchgate.net

For 6-isopropylpicolinaldehyde, DFT studies would begin with geometry optimization to find the lowest energy arrangement of its atoms. youtube.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. youtube.com Commonly used functionals for such optimizations include B3LYP and PBE0, paired with basis sets like 6-31G(d,p) or the def2-TZVP basis set for greater accuracy. youtube.comrsc.org

The output of a DFT geometry optimization provides key information such as bond lengths, bond angles, and dihedral angles, which constitute the molecule's ground state geometry. Additionally, the calculation yields the ground state energy, which is crucial for determining the molecule's thermodynamic stability and for calculating reaction energies.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This table is illustrative and represents the type of data that would be generated from a DFT study.)

| Parameter | Predicted Value |

| C=O Bond Length (Aldehyde) | ~1.21 Å |

| C-C Bond Length (Ring-Aldehyde) | ~1.48 Å |

| Pyridine (B92270) Ring C-N Bond Lengths | ~1.33 - 1.34 Å |

| Pyridine Ring C-C Bond Lengths | ~1.39 - 1.40 Å |

| C-C Bond Length (Ring-Isopropyl) | ~1.52 Å |

| Aldehyde C-H Bond Length | ~1.11 Å |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can provide highly accurate results, particularly when accounting for electron correlation—the interaction between individual electrons that is not fully captured in simpler models like Hartree-Fock.

For a molecule like this compound, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed to incorporate electron correlation effects. These calculations are more computationally demanding than DFT but can offer a more precise description of the electronic energy and structure. researchgate.net A key application would be to refine the energies obtained from DFT and to accurately predict properties that are sensitive to electron correlation, such as reaction barriers and weak intermolecular interactions.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It is a plot of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.net The MEP surface provides a visual representation of the charge distribution, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, an MEP analysis would highlight the likely sites for electrophilic and nucleophilic attack.

Electron-rich regions (negative potential) , typically colored red or yellow, would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group due to the presence of lone pairs of electrons. These sites would be susceptible to attack by electrophiles or could act as hydrogen bond acceptors.

Electron-poor regions (positive potential) , usually colored blue, would be anticipated around the hydrogen atoms and potentially on the carbon atom of the aldehyde group. These areas are indicative of sites that are attractive to nucleophiles.

The MEP map can thus guide the prediction of how this compound might interact with other molecules, including reactants, solvents, or biological receptors. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a molecule like this compound. youtube.commdpi.com

An MD simulation of this compound, either in a vacuum or in a solvent, would reveal the preferred conformations of the isopropyl and aldehyde groups relative to the pyridine ring. It would also show how the molecule interacts with its environment, such as the formation of hydrogen bonds with water molecules or stacking interactions with other aromatic systems. This information is crucial for understanding the molecule's behavior in different phases and its potential to bind to other molecules.

In Silico Design and Prediction of Novel this compound Derivatives with Enhanced Properties

In silico (computational) methods are instrumental in the rational design of new molecules with desired properties. cmjpublishers.comauctoresonline.org By starting with the structure of this compound, new derivatives can be designed by modifying its functional groups. For example, substituents could be added to the pyridine ring, or the aldehyde group could be transformed into other functional groups. mdpi.comnih.gov

Computational tools can then be used to predict the properties of these new derivatives without the need for their synthesis and experimental testing. cmjpublishers.comauctoresonline.org For instance, DFT calculations could be used to predict their electronic properties, while molecular docking simulations could assess their potential to bind to a specific biological target. This in silico screening approach can significantly accelerate the discovery of novel compounds with enhanced properties, such as improved reactivity, solubility, or biological activity. cmjpublishers.comauctoresonline.org

Computational Approaches to Understand Coordination Bond Strengths and Geometries in Complexes

The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound make it a potential ligand for metal ions. Computational methods, particularly DFT, are well-suited for studying the coordination of such ligands to metal centers. nih.govmdpi.com

By modeling a complex of this compound with a metal ion, DFT calculations can be used to:

Optimize the geometry of the coordination complex, providing information on bond lengths and angles between the metal and the ligand. nih.govmdpi.com

Calculate the binding energy between the metal and the ligand, which is a measure of the strength of the coordination bond.

Analyze the electronic structure of the complex, including the nature of the metal-ligand bonding and the charge distribution within the complex. rsc.org

These computational insights are valuable for understanding the coordination chemistry of this compound and for designing new metal complexes with specific catalytic or material properties.

Interdisciplinary Applications of 6 Isopropylpicolinaldehyde in Advanced Research

Applications in Medicinal and Pharmaceutical Chemistry Research

The pyridine (B92270) scaffold is a fundamental component in a wide array of pharmaceuticals, and its derivatives are continuously explored for new therapeutic applications. The unique substitution pattern of 6-isopropylpicolinaldehyde makes it a valuable starting point for the synthesis of novel drug candidates.

The chemical architecture of this compound makes it an excellent scaffold for the synthesis of diverse bioactive molecules. nih.gov The aldehyde functional group is highly reactive and can participate in various reactions, including condensations, oxidations, and reductions, to generate a wide range of derivatives. For instance, it can be readily converted into imines, oximes, hydrazones, and other functional groups that are commonly found in pharmacologically active compounds.

The pyridine nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, which is crucial for binding to biological targets like enzymes and receptors. The isopropyl group can enhance the lipophilicity of the resulting molecules, potentially improving their ability to cross cell membranes. Researchers leverage these features to design and synthesize libraries of compounds for screening against various diseases. The strategic modification of the this compound core allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. Natural bioactive compounds often serve as inspiration, and their complex structures can be mimicked or modified using versatile scaffolds like this compound to develop new therapeutic agents. nih.govmdpi.com

Derivatives of pyridine and related nitrogen-containing heterocycles are well-documented for their antimicrobial properties. nih.govmdpi.com The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. mdpi.com Picolinaldehyde derivatives, in particular, have been investigated for their potential to inhibit the growth of various bacteria and fungi.

Research into related compounds has shown that modifications of the picolinaldehyde structure can lead to potent antimicrobial agents. For example, hydrazone derivatives of pyridine-2-carboxaldehyde have demonstrated significant antibacterial activity. The introduction of different substituents on the pyridine ring and the hydrazone moiety allows for the modulation of their biological effects. The data below illustrates the minimum inhibitory concentration (MIC) for a related picolinaldehyde derivative against common bacterial strains, highlighting the potential for this class of compounds.

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone | Escherichia coli | 0.5 | researchgate.net |

| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone | Staphylococcus aureus | 1.0 | researchgate.net |

The antimicrobial mechanism of such compounds is often associated with their ability to chelate metal ions essential for bacterial enzyme function or to disrupt the bacterial cell membrane. mdpi.com The structural features of this compound suggest that its derivatives could exhibit similar or enhanced antimicrobial activities, making it a promising area for further investigation.

The search for novel anticancer agents is a major focus of medicinal chemistry, and pyridine derivatives have shown considerable promise in this area. nih.gov Specifically, thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have been synthesized and evaluated for their antineoplastic activity, demonstrating significant efficacy in preclinical models. nih.gov

These compounds are thought to exert their anticancer effects through various mechanisms, including the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of oxidative stress. The activity of these compounds is highly dependent on their substitution pattern. For instance, the introduction of an amino group at the 3-position of the pyridine ring in pyridine-2-carboxaldehyde thiosemicarbazone has been shown to produce potent antitumor effects in mice with L1210 leukemia. nih.gov The table below summarizes the in vivo antitumor activity of these closely related compounds.

| Compound | Daily Dose (mg/kg) | % T/C Value | Long-Term Survivors (60-day) | Reference |

|---|---|---|---|---|

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 40 | 246 | 40% | nih.gov |

| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | 10 | 255 | 40% | nih.gov |

% T/C (Treated/Control) value is a measure of antitumor efficacy. A higher value indicates greater activity.

Understanding the mechanism of action is crucial for the development of new therapeutic agents. For derivatives of this compound, several potential mechanisms can be inferred from studies on analogous structures. In the context of antimicrobial activity, alkyl pyridinol compounds, which share structural similarities, are believed to exert their effects by integrating into the bacterial membrane, leading to its disruption and subsequent cell death. mdpi.com

In anti-tumor research, the mechanisms are often more complex. As mentioned, thiosemicarbazone derivatives of picolinaldehyde can inhibit key enzymes involved in DNA replication. nih.gov Other related compounds, such as certain bispidine derivatives, have been shown to induce apoptosis in cancer cells by increasing the catabolism of polyamines, which produces cytotoxic substances. mdpi.com Additionally, some pyridinium-containing compounds have been found to induce intracellular oxidative stress, leading to cancer cell death. nih.gov Future research on derivatives of this compound will likely focus on elucidating their specific molecular targets and pathways to optimize their therapeutic potential.

Contributions to Advanced Materials Science

Beyond its biomedical applications, the structural motifs present in this compound are also of interest in the field of materials science, particularly in the design of functional organic and organometallic materials.

The pyridine ring is a common ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The resulting metal complexes often exhibit interesting photophysical properties, such as luminescence. mdpi.comresearchgate.net Picolinaldehyde and its derivatives can act as bidentate ligands, coordinating to a metal center through both the pyridine nitrogen and the aldehyde oxygen.

These complexes have potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. researchgate.netrsc.org The luminescence properties of these materials, such as their emission color, quantum yield, and lifetime, can be tuned by modifying the structure of the ligand and the choice of the metal ion. mdpi.com For example, complexes of rhenium(I) with diimine ligands are known to be luminescent and have been explored as theranostic agents that can be tracked in biological systems. nih.gov The introduction of the isopropyl group in this compound can influence the steric and electronic environment of the metal center, potentially leading to novel luminescent materials with enhanced performance and stability. The aldehyde group also provides a handle for further functionalization, allowing for the creation of more complex, multi-component materials.

Role in Organic Light-Emitting Devices (OLEDs) Research

Organic Light-Emitting Devices (OLEDs) are a major technology in displays and solid-state lighting. Their performance is highly dependent on the organic materials used in their various layers, including the emissive layer, host materials, and charge-transporting layers. While a vast array of organic molecules have been synthesized and tested for OLED applications, there is no indication in the existing research that this compound has been investigated as a component in the fabrication of OLEDs. The development of new OLED materials is a dynamic field, but the focus has been on compounds with specific electronic and photophysical properties that this compound is not currently known to possess.

Development of this compound-Based Chemosensors and Probes

Chemosensors are molecules designed to detect the presence of specific chemical species, such as metal ions or biological molecules, through a measurable signal, often a change in color or fluorescence. Picolinaldehyde and its derivatives are known precursors for Schiff base ligands, which are a common platform for designing chemosensors due to their ability to bind to metal ions.

Ion Recognition and Sensing Mechanisms in Solution and Solid State

The general principle behind Schiff base chemosensors involves the coordination of the target ion by the ligand, which can lead to changes in the electronic structure of the molecule. This can manifest as a change in the absorption or emission spectrum, allowing for colorimetric or fluorometric detection. While the synthesis of Schiff bases from various aldehydes is a well-established method for creating ion sensors, there are no specific research articles that describe the synthesis and application of a chemosensor derived from this compound for ion recognition and sensing.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 6-Isopropylpicolinaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecular framework.

Based on the known chemical shifts of 2-pyridinecarboxaldehyde (B72084) and the substituent effects of an isopropyl group, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound in a standard deuterated solvent like CDCl₃.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde-H | ~10.1 | ~193 |

| Pyridine-H3 | ~7.9 | ~125 |

| Pyridine-H4 | ~7.8 | ~137 |

| Pyridine-H5 | ~7.5 | ~120 |

| Isopropyl-CH | ~3.3 | ~34 |

| Isopropyl-CH₃ | ~1.3 | ~23 |

| Pyridine-C2 | - | ~153 |

| Pyridine-C6 | - | ~163 |

Note: These are predicted values and may vary slightly in experimental conditions.

To unequivocally assign these resonances and elucidate the connectivity within the molecule, a series of 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the vicinal protons on the pyridine (B92270) ring (H3-H4, H4-H5). It would also show a correlation between the isopropyl methine proton (CH) and the methyl protons (CH₃).

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals based on the known proton assignments. For instance, the aldehyde proton signal at ~10.1 ppm would correlate with the aldehyde carbon at ~193 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is instrumental in piecing together the molecular skeleton. Key HMBC correlations expected for this compound would include the aldehyde proton to the C2 carbon of the pyridine ring, and the isopropyl methine proton to the C6 carbon of the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, a NOESY experiment could reveal through-space interactions between the aldehyde proton and the H3 proton of the pyridine ring, as well as between the isopropyl protons and the H5 proton.

Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | H3-H4, H4-H5, Isopropyl CH-CH₃ |

| HSQC | ¹H - ¹³C (¹J) | Aldehyde H-C, Pyridine H-C, Isopropyl H-C |

| HMBC | ¹H - ¹³C (²⁻³J) | Aldehyde H to C2, Isopropyl CH to C6 |

| NOESY | ¹H - ¹H (through space) | Aldehyde H to H3, Isopropyl CH/CH₃ to H5 |

While solution-state NMR provides detailed information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can be used to study the compound in its crystalline or amorphous solid form. sigmaaldrich.com This technique is particularly valuable for identifying different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties. Furthermore, ssNMR can be used to analyze complex mixtures or formulations containing this compound, allowing for the characterization of the compound within a solid matrix and the detection of solid-state impurities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nist.gov For this compound (C₉H₁₁NO), the expected exact mass can be calculated.

Calculated Exact Mass for this compound

| Molecular Formula | Monoisotopic Mass (Da) |

| C₉H₁₁NO | 149.08406 |

Experimental determination of the molecular ion peak at this exact mass with high accuracy (typically within 5 ppm) would confirm the elemental composition of the compound.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. This pattern provides a fingerprint of the molecule and allows for detailed structural elucidation. The fragmentation of this compound in a mass spectrometer would likely involve characteristic losses.

Based on the structure and the fragmentation of similar aldehydes, the following key fragmentation pathways can be predicted:

Loss of the aldehyde group (-CHO): This would result in a fragment ion corresponding to the 2-isopropylpyridine (B1293918) cation.

Loss of a methyl group (-CH₃) from the isopropyl moiety: This would lead to a stable secondary carbocation.

Cleavage of the isopropyl group: This could result in the formation of a picolinaldehyde radical cation.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure | m/z (nominal) |

| [M-CHO]⁺ | 2-isopropylpyridine cation | 120 |

| [M-CH₃]⁺ | [C₈H₈NO]⁺ | 134 |

| [M-C₃H₇]⁺ | Picolinaldehyde radical cation | 106 |

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would provide the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This would offer an unambiguous confirmation of the molecular structure and could reveal details about its solid-state packing and hydrogen bonding (if any).

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline (powdered) samples. Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form. PXRD is therefore an essential tool for:

Phase identification and purity analysis: Comparing the experimental PXRD pattern of a synthesized batch of this compound to a reference pattern would confirm its identity and crystalline purity.

Polymorph screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct PXRD patterns. PXRD is a primary technique used to identify and differentiate between polymorphs.

To date, no publicly available single-crystal or powder XRD data for this compound has been reported. However, the application of these techniques would be a critical step in the comprehensive solid-state characterization of the compound.

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Chirality

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, a hypothetical analysis can be projected based on its molecular structure. The technique involves irradiating a single crystal of the compound with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Expected Structural Features: For this compound, SCXRD would be expected to reveal:

The planarity of the pyridine ring.

The precise bond lengths and angles of the aldehyde and isopropyl substituents relative to the pyridine ring.

The torsional angle between the aldehyde group and the aromatic ring, which influences electronic conjugation.

Intermolecular interactions in the solid state, such as π-π stacking of the pyridine rings or C-H···N hydrogen bonds, which govern the crystal packing.

As this compound is a chiral molecule, SCXRD would also be instrumental in determining its absolute configuration if a single enantiomer is crystallized.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| C-N bond lengths (pyridine ring) | ~1.33 - 1.39 Å |

| C=O bond length (aldehyde) | ~1.21 Å |

| Intermolecular Interactions | Presence of weak hydrogen bonds, van der Waals forces |

Powder X-ray Diffraction for Material Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. nih.gov It is particularly useful for identifying crystalline phases, determining sample purity, and assessing the degree of crystallinity. latech.eduusp.org In the context of this compound, PXRD would serve as a fingerprinting method to identify the compound in its solid form. malvernpanalytical.com

A PXRD pattern is obtained by scanning a powdered sample with X-rays over a range of angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline phases present. xrpd.eu While specific experimental data for this compound is not available, a typical pattern would exhibit a series of sharp peaks, indicating a well-ordered crystalline structure. The positions and relative intensities of these peaks are unique to the compound's crystal lattice.

PXRD is also crucial for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can have distinct physical properties, and PXRD is a primary tool for their identification and characterization. usp.org

| Analysis Type | Information Yielded | Significance |

|---|---|---|

| Phase Identification | Characteristic peak positions (2θ) and intensities | Confirms the identity of the bulk material. |

| Purity Assessment | Detection of peaks from crystalline impurities | Quantifies the purity of the synthesized compound. |

| Crystallinity Assessment | Ratio of sharp peaks to amorphous halo | Determines the degree of crystalline order in the solid. |

| Polymorph Screening | Unique diffraction patterns for different crystal forms | Identifies and distinguishes between different solid-state forms. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹). For this compound, characteristic absorption bands would be expected for the aldehyde, isopropyl, and pyridine moieties. vscht.cz

Expected FT-IR Absorptions:

C-H stretching (aromatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹.

C-H stretching (aliphatic): The isopropyl group will show C-H stretching vibrations just below 3000 cm⁻¹.

C=O stretching (aldehyde): A strong, sharp absorption band is expected in the region of 1710-1685 cm⁻¹ due to conjugation with the pyridine ring. vscht.cz

C-H stretching (aldehyde): A characteristic pair of medium intensity bands may appear around 2830-2695 cm⁻¹. vscht.cz

C=N and C=C stretching (pyridine ring): These vibrations will give rise to several bands in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. 6-napse.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information, especially regarding the pyridine ring and the C-C backbone of the isopropyl group. A study on similar aldehyde molecules demonstrated the utility of Raman spectroscopy in identifying and assigning vibrational bands. researchgate.net

| Functional Group | Vibrational Mode | Expected FT-IR Peak(s) | Expected Raman Peak(s) |

|---|---|---|---|

| Aldehyde | C=O stretch | ~1700 (Strong) | ~1700 (Medium) |

| Aldehyde | C-H stretch | ~2720, ~2820 (Medium) | ~2720, ~2820 (Weak) |

| Pyridine Ring | Ring stretching (C=C, C=N) | ~1600-1400 (Multiple bands) | ~1600-1400 (Strong) |

| Isopropyl Group | C-H stretch | ~2960, ~2870 (Strong) | ~2960, ~2870 (Strong) |

| Isopropyl Group | C-H bend | ~1385, ~1370 (Medium) | ~1385, ~1370 (Weak) |

Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Electronic Transitions and Chirality Studies

Electronic spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The pyridine ring, being a conjugated system, will exhibit strong π → π* transitions at shorter wavelengths. The aldehyde group's carbonyl oxygen has non-bonding electrons, which can undergo n → π* transitions, typically observed as a weaker absorption band at longer wavelengths. The presence of the isopropyl group is expected to have a minor effect on the electronic transitions.

Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule (assuming it is not a racemic mixture), Circular Dichroism (CD) spectroscopy can be employed. CD measures the differential absorption of left and right circularly polarized light. nih.gov A non-zero CD signal confirms the optical activity of the sample and can provide information about the conformation of the molecule in solution. The CD spectrum would show positive or negative peaks corresponding to the electronic transitions observed in the UV-Vis spectrum.

| Transition Type | Chromophore | Expected λmax (nm) | Technique |

|---|---|---|---|

| π → π | Pyridine Ring | ~200-280 | UV-Vis, CD |

| n → π | Aldehyde (C=O) | ~300-350 | UV-Vis, CD |

Advanced Surface and Interface Characterization Techniques

The characterization of the surface properties of this compound, particularly in the form of thin films or adsorbed layers, can be achieved using specialized surface-sensitive techniques.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical states of atoms on a material's surface (typically the top 2-10 nm). fraunhofer.deipfdd.de By irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS can provide a quantitative analysis of the surface elements. azooptics.com

For a thin film of this compound, XPS would be expected to detect carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would allow for the differentiation of the chemical states of these elements. For example, the C 1s spectrum could be deconvoluted into components corresponding to C-C/C-H (aliphatic and aromatic), C-N (pyridine), and C=O (aldehyde) bonds. This provides invaluable information about the surface chemistry and integrity of the film. researchgate.netscribd.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a surface at the nanoscale. chalcogen.ro It can be used to characterize the surface topography, roughness, and other physical properties of a this compound film.

Future Perspectives and Grand Challenges in 6 Isopropylpicolinaldehyde Research

Emerging Synthetic Strategies for Enhanced Efficiency, Atom Economy, and Sustainability

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 6-isopropylpicolinaldehyde will focus on moving beyond traditional multi-step syntheses, which often suffer from low yields and the generation of significant waste.

Key Research Thrusts:

Green Chemistry Approaches: Emphasis will be placed on synthetic routes that align with the principles of green chemistry. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic processes that minimize waste. A recent development in the synthesis of polysubstituted picolinaldehydes involves a metal- and oxidant-free, visible-light-enabled biomimetic aza-6π electrocyclization, which represents a sustainable and environmentally friendly method.

Atom Economy Maximization: A primary goal is to design syntheses with high atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Reactions like catalytic hydrogenation, Diels-Alder reactions, and other addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts.

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis by avoiding the pre-functionalization of starting materials. Future work will likely explore catalytic methods to introduce or modify the isopropyl group and other substituents on the pyridine (B92270) ring directly.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing flow processes for the synthesis of this compound could lead to higher efficiency and easier optimization compared to batch processes.

Comparison of Synthetic Paradigms

| Strategy | Traditional Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Principle | Often multi-step, reliant on stoichiometric reagents. | Focus on catalysis, C-H activation, and multicomponent reactions. |

| Atom Economy | Can be low due to protective groups and byproducts. | High, maximizing reactant incorporation into the product. |

| Environmental Impact | Higher waste generation, use of hazardous solvents. | Reduced waste, use of greener solvents, lower energy consumption. |

| Efficiency | Lower overall yields and more complex purification. | Higher yields, streamlined processes, and simplified purification. |

Rational Design of Next-Generation this compound Ligands for Specific Catalytic and Sensing Applications

The pyridine-aldehyde structure of this compound makes it an excellent scaffold for developing specialized ligands for metal coordination. The rational design of these ligands is crucial for creating highly selective and efficient catalysts and sensors.

Key Design Principles:

Tuning Steric and Electronic Properties: The isopropyl group provides significant steric bulk near the nitrogen donor atom. Future designs will systematically vary this and other substituents to fine-tune the steric and electronic environment around a coordinated metal center. This allows for precise control over the reactivity and selectivity of catalysts.

Multidentate Ligand Architectures: Incorporating this compound into larger, multidentate structures (e.g., tridentate or tetradentate ligands) can enhance the stability and control the geometry of the resulting metal complexes. This is critical for developing robust catalysts that resist decomposition.

Incorporation of Responsive Moieties: For sensing applications, ligands can be designed to include functional groups that exhibit a measurable change (e.g., colorimetric or fluorescent) upon binding to a specific analyte. The design process can control for factors like lipophilicity and stability, which are key for biological applications.

Computational Modeling: In silico methods, including Density Functional Theory (DFT), are indispensable for predicting the geometric and electronic properties of new ligand-metal complexes. This computational pre-screening accelerates the design-test cycle by identifying the most promising candidates for synthesis and experimental evaluation.

Discovery of Novel Biological Activities and Therapeutic Targets for Unexplored Derivatives

Pyridine-based compounds are prevalent in pharmaceuticals, and derivatives of this compound represent a promising, yet underexplored, area for drug discovery.

Future Research Directions:

Screening for Anticancer Activity: Pyridine derivatives have shown potential as anticancer agents by targeting G-quadruplex structures in DNA or inhibiting key enzymes like kinases. Libraries of this compound derivatives, particularly thiosemicarbazones, will be screened against various cancer cell lines to identify lead compounds. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has demonstrated significant activity against L1210 leukemia in mice.

Antimicrobial and Antiviral Applications: The structural motifs present in this compound are found in compounds with known antimicrobial properties. Systematic screening of derivatives against a broad spectrum of bacteria, fungi, and viruses could reveal new therapeutic agents.

Target Identification and Mechanism of Action: For any biologically active derivative, a critical future challenge is to identify its specific molecular target (e.g., an enzyme or receptor) and elucidate its mechanism of action. This is essential for optimizing the compound's efficacy and safety profile.

QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations will be employed to understand how structural modifications affect biological activity and to guide the design of more potent and selective derivatives.

Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale and Research Focus | Example of Related Compound Activity |

|---|---|---|

| Oncology | Inhibition of cancer cell proliferation through mechanisms like kinase inhibition or DNA interaction. | Pyridine derivatives have shown cytotoxicity against MCF-7 and HepG2 cell lines. |

| Infectious Diseases | Disruption of microbial cell walls or inhibition of essential enzymes in bacteria and fungi. | Pyridine-based compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. |

| Inflammatory Disorders | Modulation of inflammatory pathways, potentially through enzyme inhibition (e.g., COX-2). | Pyridine-based thiadiazole derivatives have shown anti-inflammatory potential in in vivo and in silico studies. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction